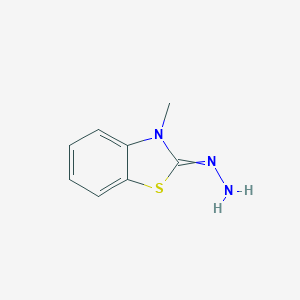

3-Methyl-2-benzothiazolone hydrazone

Description

Significance of 3-Methyl-2-benzothiazolone Hydrazone as a Versatile Reagent in Analytical Chemistry

This compound is a widely recognized versatile reagent in analytical chemistry, primarily employed for the spectrophotometric or colorimetric detection and quantification of a diverse range of organic compounds. pubcompare.ai Its utility lies in its ability to react with various analytes to produce intensely colored products, which can then be measured. oreilly.com

The core chemical reaction that makes MBTH a valuable analytical tool is oxidative coupling. oreilly.comrjptonline.org In the presence of an oxidizing agent, such as ferric chloride or ceric ammonium (B1175870) sulfate (B86663), MBTH is oxidized to form a reactive electrophilic intermediate. rjptonline.orgderpharmachemica.com This cation readily couples with nucleophilic compounds, including phenols, aromatic amines, and the azine derivatives formed from aldehydes, to generate stable, highly colored chromophores. oreilly.comresearchgate.netrjptonline.org

A primary application of MBTH is in the determination of aliphatic aldehydes. epa.govacs.org The reaction is highly sensitive, allowing for the detection of aldehydes in trace amounts, such as in environmental air samples. osti.govacs.org It also serves as a derivatization reagent for carbonyl compounds (aldehydes and ketones) in general, converting them into hydrazone derivatives that are more easily detected and quantified, particularly in the analysis of biological samples where concentrations may be very low. ontosight.ai

Beyond aldehydes, the reagent's application extends to a wide array of other substance classes. It is used for the quantitative analysis of phenols, aromatic amines, imino heteroaromatic compounds, and carbazoles. researchgate.netresearchgate.netdergipark.org.tr The versatility of MBTH is further demonstrated by its use in pharmaceutical analysis for the estimation of various drugs containing amenable functional groups. rjptonline.orgderpharmachemica.comslideshare.netsigmaaldrich.com Additionally, MBTH-based methods have been developed for the quantification of biological molecules, including carbohydrates, reducing sugars, hexosamines, and amino acids, and for monitoring enzyme activity. sigmaaldrich.comnrel.govjst.go.jpnih.govnih.gov

The following table summarizes the diverse applications of MBTH in analytical chemistry:

| Analyte Class | Specific Examples | Analytical Method | Reference(s) |

|---|---|---|---|

| Aldehydes & Ketones | Formaldehyde (B43269), Aliphatic Aldehydes, Glyoxal (B1671930) | Spectrophotometry, HPLC | ontosight.ai, epa.gov, researchgate.net, google.com |

| Phenols | Phenols, Cresols, Phenolic Compounds | Spectrophotometry, TLC Spray Reagent | researchgate.net, ijbpas.com |

| Aromatic Amines | Primary Aromatic Amines, Sulpha Drugs | Spectrophotometry | dergipark.org.tr, researchgate.net, ijbpas.com |

| Carbohydrates | Total Algal Carbohydrates, Reducing Sugars | Spectrophotometry | nrel.gov, nih.gov |

| Amino Sugars | Hexosamines, Glucosamine | Spectrophotometry | jst.go.jp, nih.gov |

| Pharmaceuticals | Irbesartan, Ethamsylate, Dobutamine, Sulpha Drugs | Spectrophotometry | derpharmachemica.com, ijbpas.com, sigmaaldrich.com |

| Enzymes | Peroxidase, Glucose Oxidase, Choline Oxidase, Laccase | Zymograms, Spectrophotometry | nih.gov, nih.gov |

| Inorganic Ions | Residual Chlorine, Nitrate (B79036) | Spectrophotometry | sigmaaldrich.com, ijbpas.com |

Historical Evolution of this compound Applications in Chemical Analysis

The journey of this compound from its initial synthesis to a staple reagent in analytical laboratories spans several decades, marked by key discoveries that progressively unveiled its analytical potential.

Although first synthesized by Besthorn in 1910, the analytical utility of MBTH was not immediately recognized. oreilly.comresearchgate.net It was nearly half a century later, in 1957, that Huning and Fritsch described the oxidative coupling reactions of MBTH with phenols and aromatic amines, which produce intensely colored products. oreilly.comresearchgate.net This work laid the fundamental chemical groundwork for its future applications.

The pivotal moment for MBTH in analytical chemistry arrived in 1961 when Eugene Sawicki and his colleagues introduced it as a highly sensitive reagent for the detection and determination of aliphatic aldehydes. oreilly.comresearchgate.netepa.govacs.org This new method, often referred to as the Sawicki or MBTH test, provided a significant improvement in sensitivity for analyzing aldehydes, particularly in the context of air pollution studies. epa.gov Throughout the 1960s, further research expanded its use to the determination of other classes of compounds, including aromatic amines, carbazoles, and phenols, and saw modifications to improve the sensitivity of the original aldehyde test. osti.govacs.orgresearchgate.netdergipark.org.tr

Subsequent decades witnessed the continuous expansion of MBTH applications. Researchers adapted the reagent for use in various fields, including pharmaceutical analysis for quantifying drugs, clinical chemistry, and biochemistry for determining biologically important molecules like amino sugars and for assaying enzyme activity. ijbpas.comjst.go.jpnih.gov The fundamental oxidative coupling principle was applied to an ever-growing list of analytes, solidifying MBTH's reputation as a versatile chromogenic agent.

A timeline of key developments in the history of MBTH is presented below:

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1910 | Synthesis of MBTH | The compound was first created by Besthorn. | oreilly.com, researchgate.net |

| 1957 | Description of Oxidative Coupling | Huning and Fritsch detailed the reaction of MBTH with phenols and aromatic amines to form colored products. | oreilly.com, researchgate.net |

| 1961 | Introduction to Analytical Chemistry | Sawicki et al. published their work on using MBTH for the sensitive determination of aliphatic aldehydes. | oreilly.com, epa.gov, acs.org, researchgate.net |

| 1960s | Expansion of Applications | The method was adapted for determining aromatic amines, carbazoles, and for analyzing aldehydes in auto exhaust. Modifications to increase sensitivity were developed. | researchgate.net, dergipark.org.tr, osti.gov |

| 1970s-1980s | Application in Biochemistry and Pharmaceuticals | MBTH was used for determining hexosamines, enzyme activity (e.g., peroxidase), and various pharmaceutical compounds. | jst.go.jp, nih.gov, sigmaaldrich.com |

| 1990s-Present | Integration with Modern Techniques | The reagent is used in conjunction with methods like HPLC and in the development of assays for complex biological and environmental samples. | researchgate.net, nih.gov, ijbpas.com |

Current Research Landscape and Future Perspectives for this compound

The application of this compound continues to evolve, with current research focusing on enhancing existing methods, developing novel applications, and integrating its use with modern analytical instrumentation. Recent studies demonstrate the enduring relevance of MBTH in solving contemporary analytical challenges. For instance, researchers have developed MBTH-based high-performance liquid chromatography (HPLC) methods for the specific quantification of dicarbonyl compounds like glyoxal. researchgate.net In the field of biotechnology and food science, improved colorimetric MBTH assays have been validated for the accurate quantification of reducing sugar ends in complex carbohydrates like chitooligosaccharides and for total carbohydrates in microalgae biomass. nrel.govnih.gov

The fundamental reactivity of MBTH is also being exploited in new contexts, such as in the development of zymograms for visualizing the activity of enzymes like laccase and peroxidase, where MBTH acts as a substrate to produce a colored band indicating enzyme location and activity. nih.gov Furthermore, its utility in pharmaceutical analysis is continually expanding, with new spectrophotometric methods being developed for the quantification of modern drugs, such as the antihypertensive medication Irbesartan. derpharmachemica.com

Looking ahead, the future of analytical chemistry is trending towards the development of methods that are faster, more sensitive, automated, and environmentally friendly ("green"). researchgate.netmdpi.com Within this landscape, MBTH-based methods are likely to be adapted to meet these demands. Future research may focus on:

Miniaturization and High-Throughput Screening: Adapting MBTH chemistry to microplate formats and flow-injection analysis systems would enable rapid, automated, and high-throughput screening, which is particularly valuable in drug discovery and clinical diagnostics. nih.gov

Development of Novel Sensors: Integrating MBTH into sensor platforms, such as optical fiber or paper-based sensors, could lead to the development of portable and low-cost devices for in-situ monitoring of environmental pollutants or clinical biomarkers.

Greener Methodologies: There is a growing emphasis on reducing the use of hazardous organic solvents in analytical procedures. mdpi.comturkjps.org Future work will likely involve developing MBTH methods that operate entirely in aqueous media or utilize more benign solvents, aligning with the principles of green analytical chemistry.

Hyphenated Techniques: The coupling of MBTH derivatization with advanced separation and detection techniques, such as mass spectrometry, will continue to be an area of interest for the analysis of complex mixtures and the identification of unknown analytes. ijbpas.commdpi.com

The versatility, sensitivity, and cost-effectiveness of the reactions involving this compound ensure its continued importance and adaptation in the evolving landscape of analytical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLIFLKGONSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4338-98-1 (mono-hydrochloride), 14448-67-0 (unspecified HCl) | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4061541 | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-67-2 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reaction Mechanisms Involving 3 Methyl 2 Benzothiazolone Hydrazone

Principles of Oxidative Coupling Reactions with 3-Methyl-2-benzothiazolone Hydrazone

The fundamental reaction mechanism of MBTH is oxidative coupling, a process that is initiated by an oxidizing agent and results in the formation of colored compounds. actascientific.com This reaction has been extended from its original use for detecting aldehydes to a wide array of organic compounds, including aromatic amines, phenols, and various heterocyclic compounds. actascientific.com

The initial and crucial step in the oxidative coupling reaction involving MBTH is its oxidation to form a highly reactive electrophilic intermediate. actascientific.comnih.gov In the presence of an oxidizing agent, such as ferric chloride, the MBTH molecule undergoes a loss of two electrons and one proton. actascientific.comnih.gov This process transforms the nucleophilic MBTH into a potent electrophile, which is the active species responsible for the subsequent color-forming reaction. nih.gov This electrophilic intermediate is then capable of reacting with a variety of nucleophilic compounds. actascientific.com

The electrophilic intermediate generated from MBTH readily attacks a nucleophilic substrate, leading to the formation of a colored chromophore. actascientific.com For instance, when reacting with phenolic compounds, the intermediate couples at the most nucleophilic site of the phenol (B47542) to form a green-colored chromogen, which typically exhibits maximum absorbance in the visible region between 600 nm and 670 nm. actascientific.com Similarly, when coupled with 3-dimethylamino benzoic acid (DMAB), a colored complex is formed through a second electrophilic substitution reaction. nih.gov

In the presence of aldehydes, MBTH can form azine derivatives. For example, its reaction with formaldehyde (B43269) under acidic conditions, followed by oxidation, leads to a blue-colored compound with a characteristic absorption at 628 nm or 635 nm. google.com The reaction of glyoxal (B1671930) with MBTH results in a yellow diazine dye with a maximum molar absorptivity at 401 nm. researchgate.net Another example is the oxidative coupling of MBTH with its formaldehyde azine in the presence of horseradish peroxidase, which produces a blue tetraazapentamethine dye. nih.gov The formation of these diverse azine and other derivatives, often with distinct and intense colors, underscores the versatility of MBTH as a chromogenic reagent. ontosight.airesearchgate.net

Factors Influencing this compound Reactivity and Product Formation

The reactivity of MBTH and the characteristics of the resulting products are significantly influenced by several experimental parameters, including pH, temperature, and the choice and concentration of the oxidizing agent. Careful control of these factors is essential for achieving desired reaction outcomes and for the optimization of analytical methods.

The pH of the reaction medium is a critical determinant of the reaction pathway and the spectroscopic properties of the final products. For example, the formation of a blue chromophore from the oxidative coupling of MBTH with its formaldehyde azine is optimally carried out at a pH of 3.5. nih.gov Enzymatic reactions involving MBTH, such as those with laccase or peroxidase, are also highly pH-dependent. For instance, laccase activity with an MBTH-DMAB system can be measured in a phosphate (B84403) buffer at pH 6.5, while peroxidase activity is assayed in an acetate (B1210297) buffer at pH 5.5. nih.gov In another application, the evaluation of horseradish peroxidase activity using MBTH and N-(1-Naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) is conducted in an acetate buffer of pH 5. researchgate.net The pH can influence the rate of reaction and the stability and absorption characteristics of the colored products formed. researchgate.net

Temperature plays a significant role in the kinetics and yield of reactions involving MBTH. An increase in temperature generally accelerates the rate of reaction. In the high-performance liquid chromatography (HPLC) determination of glyoxal using MBTH, the optimal temperature for the derivatization reaction was found to be 70°C. researchgate.net This specific temperature condition, along with other optimized parameters, ensured a strong linear relationship for the standard curve of glyoxal. researchgate.net The synthesis of MBTH hydrochloride itself involves heating at 75-80°C for a defined period. google.com These examples highlight that temperature must be carefully controlled to achieve optimal reaction speed and product yield.

The choice and concentration of the oxidizing agent are pivotal for the successful oxidative coupling of MBTH. actascientific.com Ferric chloride is a commonly used oxidizing agent that facilitates the formation of the necessary electrophilic intermediate from MBTH. actascientific.comgoogle.com Ceric ammonium (B1175870) sulfate (B86663) is another powerful oxidizing agent employed in these reactions. tsijournals.comorganic-chemistry.org The role of the oxidant is to initiate the reaction by oxidizing MBTH. actascientific.com The concentration of the oxidizing agent must be optimized to ensure efficient conversion of MBTH to its reactive intermediate without causing unwanted side reactions or degradation of the products. osti.gov For instance, in the synthesis of chitosan-graft-maleic anhydride, the optimal ratio of ceric ammonium nitrate (B79036) as an initiator was determined to be 2.51%. researchgate.net The proper selection and optimization of the oxidizing agent are crucial for the sensitivity and reliability of analytical methods based on MBTH. tsijournals.com

| Parameter | Optimal Condition | Application |

| pH | 3.5 | Formation of a blue chromophore from MBTH and its formaldehyde azine. nih.gov |

| 5.0 | Evaluation of horseradish peroxidase activity with MBTH. researchgate.net | |

| 5.5 | Peroxidase activity assay with MBTH-DMAB system. nih.gov | |

| 6.5 | Laccase activity assay with MBTH-DMAB system. nih.gov | |

| Temperature | 70°C | Derivatization of glyoxal with MBTH for HPLC analysis. researchgate.net |

| 75-80°C | Synthesis of MBTH hydrochloride. google.com | |

| Oxidizing Agent | Ferric Chloride | General oxidizing agent for MBTH oxidative coupling. actascientific.comgoogle.com |

| Ceric Ammonium Sulfate | Alternative strong oxidizing agent for MBTH reactions. tsijournals.comorganic-chemistry.org |

Stoichiometric Considerations in Reaction Design

The stoichiometry of reactions involving this compound (MBTH) is a critical factor in reaction design, directly influencing product yield, selectivity, and the formation of intermediates. Precise control of the molar ratios of reactants is essential for achieving desired outcomes, particularly in analytical and synthetic applications.

In the synthesis of MBTH hydrochloride, specific molar ratios are crucial for maximizing the yield and purity of the product. For instance, in the reaction of 3-methyl-2-iminobenzothiazole with acetic acid, a molar ratio of approximately 1:1.1 is employed. nih.gov Subsequently, the conversion of the resulting MBTH to its hydrochloride salt involves a significant excess of hydrochloric acid, with molar ratios ranging from 1:6 to 1:12, to ensure complete protonation and precipitation of the salt. nih.gov

The application of MBTH in analytical chemistry, especially in colorimetric assays, heavily relies on stoichiometric control to ensure a linear relationship between the analyte concentration and the color intensity. In the determination of glyoxal, for example, a high molar ratio of MBTH to the carbonyl compound, specifically 12:1, is necessary for the derivatization reaction to proceed to completion and produce a stable colored product. researchgate.net This excess of MBTH ensures that the carbonyl compound is the limiting reactant, allowing for its accurate quantification.

Furthermore, in the oxidative coupling reactions of MBTH, the stoichiometry between MBTH, the coupling agent, and the oxidizing agent dictates the nature and yield of the final colored product. In the presence of an oxidizing agent, MBTH can react with phenolic compounds to form colored adducts. The stoichiometry of this reaction has been a subject of study to optimize the sensitivity of analytical methods. nih.gov For instance, the reaction of MBTH with o-quinones, formed from the enzymatic oxidation of monophenols, has been kinetically characterized to determine the stoichiometry of the adduct formation, which is essential for developing sensitive spectrophotometric assays. nih.gov

The condensation reaction of MBTH with other reagents can also lead to a mixture of products, and the stoichiometric ratio of the reactants can influence the product distribution. A study on the condensation of MBTH with ethyl cyanoacetate (B8463686) showed the formation of both a bishydrazine and a cyanoacetohydrazide derivative, highlighting the importance of controlling reactant ratios to favor the formation of a specific product. researchgate.net Similarly, its reaction with ethyl acetoacetate (B1235776) produced a mixture of a monoketone and a β-diketone derivative. researchgate.net

The following table summarizes key stoichiometric ratios in various reactions involving MBTH:

| Reactants | Molar Ratio (MBTH:Other Reactant) | Reaction Type | Application/Product |

| 3-Methyl-2-iminobenzothiazole : Acetic Acid | 1 : 1.1 | Synthesis | Preparation of MBTH |

| MBTH : Hydrochloric Acid | 1 : 6-12 | Salt Formation | Preparation of MBTH Hydrochloride |

| MBTH : Glyoxal | 12 : 1 | Derivatization | Analytical Determination of Glyoxal |

| MBTH : Ethyl Cyanoacetate | Variable | Condensation | Synthesis of Bishydrazine and Cyanoacetohydrazide Derivatives |

| MBTH : Ethyl Acetoacetate | Variable | Condensation | Synthesis of Monoketone and β-Diketone Derivatives |

These examples underscore the fundamental role of stoichiometry in directing the course of reactions with this compound, whether for the synthesis of the compound itself, its derivatives, or its application in quantitative analysis.

Theoretical and Computational Studies of this compound Reactions

Theoretical and computational studies provide valuable insights into the reaction mechanisms, electronic properties, and reactivity of this compound (MBTH) and its derivatives. Methods such as Density Functional Theory (DFT) have been employed to investigate the molecular structure, frontier molecular orbitals (HOMO-LUMO), and reaction pathways of hydrazones, which are structurally related to MBTH.

While specific computational studies exclusively focused on the reaction mechanisms of MBTH are not extensively detailed in the provided search results, the broader research on hydrazone derivatives offers a foundational understanding that can be extrapolated to MBTH. These studies often focus on elucidating the electronic structure, stability, and reactivity of the hydrazone moiety. nih.govnih.gov

Key Areas of Computational Investigation for Hydrazone Derivatives:

Molecular Geometry and Electronic Structure: DFT calculations are used to optimize the molecular geometry of hydrazone derivatives in their ground state. These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. mdpi.commdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For hydrazone derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

Reaction Mechanisms and Transition States: Computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is vital for understanding the kinetics and thermodynamics of reactions involving hydrazones. For instance, theoretical studies on the formation of N-Nitrosodimethylamine from hydrazine (B178648) derivatives have explored reaction mechanisms through computational analysis of transition states and intermediates. nih.gov

Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as UV-Vis and NMR spectra. Comparing these theoretical predictions with experimental data helps to validate the computational models and provides a more detailed interpretation of the experimental results. nih.gov

Extrapolation to this compound:

Based on the general findings for hydrazone derivatives, it can be inferred that computational studies on MBTH would likely focus on:

The role of the benzothiazole (B30560) ring in influencing the electronic properties and reactivity of the hydrazone group.

The mechanism of its well-known oxidative coupling reactions, which are fundamental to its use in analytical chemistry. This would involve modeling the interaction of MBTH with oxidizing agents and the subsequent coupling with other molecules.

The energetics of its condensation reactions, helping to explain the observed product distributions and providing a basis for optimizing reaction conditions to favor the formation of a desired product.

The following table outlines the typical parameters investigated in computational studies of hydrazone derivatives, which would be applicable to MBTH:

| Computational Method | Investigated Parameters | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles | Provides insights into the stable conformation and structural characteristics of the molecule. |

| DFT/TD-DFT | HOMO-LUMO energy levels and gap, molecular orbital surfaces | Helps to understand chemical reactivity, kinetic stability, and sites of electrophilic/nucleophilic attack. |

| DFT and other ab initio methods | Transition state structures, activation energies, reaction pathways | Elucidates the mechanism of chemical reactions, predicts reaction rates, and explains product formation. |

| DFT | Calculated NMR and UV-Vis spectra | Aids in the interpretation and validation of experimental spectroscopic data. |

While direct and detailed computational studies on the reaction mechanisms of this compound are not prevalent in the provided search results, the established computational methodologies applied to similar hydrazone compounds provide a robust framework for future theoretical investigations into this important chemical compound.

Advanced Spectrophotometric Methodologies Utilizing 3 Methyl 2 Benzothiazolone Hydrazone

Development of Highly Sensitive and Selective Spectrophotometric Assays

3-Methyl-2-benzothiazolone hydrazone (MBTH) has emerged as a versatile chromogenic reagent in the field of analytical chemistry, particularly for the development of sensitive and selective spectrophotometric methods. actascientific.com Its utility spans the determination of a wide array of analytes, including aliphatic aldehydes, phenols, and various pharmaceutical compounds. rsc.orgsigmaaldrich.comnih.govnih.govnih.gov The methods based on MBTH are often characterized by their simplicity, rapidity, and high sensitivity, making them suitable for routine analysis and quality control. actascientific.comtsijournals.com

Principles of Colorimetric Determination with this compound

The fundamental principle behind the colorimetric determination using MBTH lies in an oxidative coupling reaction. actascientific.comresearchgate.net In the presence of an oxidizing agent, typically ferric chloride (FeCl₃), MBTH is oxidized to form a reactive electrophilic intermediate, which is an active coupling species. actascientific.comresearchgate.net This intermediate readily couples with nucleophilic analytes to produce a colored product, the absorbance of which can be measured spectrophotometrically.

The reaction mechanism can be summarized as follows:

Oxidation of MBTH: The oxidizing agent abstracts two electrons and a proton from the MBTH molecule, generating a highly reactive electrophilic cation. actascientific.com

Electrophilic Attack: This cation then attacks the analyte at a position of high electron density. researchgate.net For phenolic compounds, this is often the para position to the hydroxyl group. For other compounds, it targets the most nucleophilic site.

Formation of a Chromogen: The coupling reaction results in the formation of a stable, intensely colored chromogen. researchgate.netturkjps.org The color of the final product can vary, often appearing as a green, blue, or bluish-green solution, with a characteristic maximum absorbance wavelength (λmax) in the visible region, typically between 600 nm and 670 nm. actascientific.comtsijournals.comturkjps.org

This reaction forms the basis for the quantification of numerous compounds. For instance, it is employed for the determination of drugs containing methoxyl groups, where the initial step involves the oxidation of these groups to the corresponding o-quinone, which then couples with MBTH. tsijournals.com Similarly, it is used for the analysis of pharmaceuticals like captopril (B1668294) and saxagliptin (B632) through oxidative coupling. researchgate.netturkjps.org

Optimization of Spectrophotometric Conditions

To achieve maximum sensitivity, accuracy, and reproducibility, the optimization of reaction conditions is paramount. Key parameters that are typically optimized include the concentration of MBTH, the concentration of the oxidizing agent, reaction time, temperature, and the pH of the reaction medium. tsijournals.com For example, in the determination of certain drugs, it was found that a specific concentration of MBTH solution was sufficient for maximum color production, and a standing time of 10 minutes was required for complete color development. tsijournals.com The choice of diluting solvent can also play a crucial role in the stability and sensitivity of the colored complex. turkjps.org

Modern approaches to method optimization have moved away from the conventional one-factor-at-a-time (OFAT) strategy, which can be inefficient and may not reveal the interactions between variables. turkjps.org Instead, systematic and statistically robust methodologies are now employed.

Analytical Quality by Design (AQbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.netbrjac.com.br This approach, an extension of the Quality by Design (QbD) principles to analytical methods, aims to ensure that the method's performance is well understood and robust. brjac.com.brijpda.orgnih.gov

The key steps in an AQbD approach include:

Defining the Analytical Target Profile (ATP): This involves establishing the criteria for the method's performance, such as the required accuracy, precision, and sensitivity for its intended purpose. researchgate.netbrjac.com.br

Identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs): CMPs are the method variables that can significantly impact the method's performance (the CQAs). researchgate.netijpda.org For an MBTH-based spectrophotometric method, CMPs could include reagent concentrations and reaction time.

Risk Assessment: This step identifies and ranks the parameters that are most likely to affect the method's performance, allowing development efforts to be focused on the most critical factors. nih.gov

Method Operable Design Region (MODR): Through experimental design, a MODR is established. This is a multidimensional space of the critical method parameters within which the method is proven to perform as intended, providing operational flexibility. ijpda.orgnih.gov

The application of AQbD results in more robust and reliable analytical methods, reducing the likelihood of out-of-specification (OOS) results. ijpda.orgnih.gov

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. researchgate.net It is a powerful tool used within the AQbD framework to explore the relationships between several explanatory variables and one or more response variables. researchgate.netresearchgate.net RSM helps in identifying the optimal conditions for a process by generating a model that describes how the variables affect the response. mdpi.com

Commonly used RSM designs include the Box-Behnken Design (BBD) and the Central Composite Design (CCD). turkjps.orgnih.gov These designs are efficient in estimating second-order polynomial models, which can account for linear, interaction, and quadratic effects of the variables.

In the context of MBTH-based spectrophotometric methods, RSM has been successfully employed to optimize reaction variables. For example, in the quantification of saxagliptin, a Box-Behnken design was used to study the effect of MBTH concentration, ferric chloride concentration, and reaction time on the absorbance of the resulting colored complex. turkjps.orgturkjps.org The use of RSM allows for the visualization of the effects of variables through 3D response surface plots, providing a clear understanding of the optimal operating conditions. researchgate.netmdpi.com

Table 1: Example of Variables and Levels in a Box-Behnken Design for Optimization

| Variables | Level -1 | Level 0 | Level +1 |

| A: MBTH Concentration (% w/v) | 0.8 | 1.0 | 1.2 |

| B: Ferric Chloride Conc. (% w/v) | 1.0 | 3.0 | 5.0 |

| C: Reaction Time (min) | 10 | 20 | 30 |

This is a representative table based on typical experimental designs found in the literature.

Kinetic Spectrophotometric Methods and Reaction Rate Analysis

In addition to end-point assays, MBTH can be utilized in kinetic spectrophotometric methods. These methods are based on measuring the rate of the reaction, which is directly proportional to the analyte's concentration under controlled conditions. The change in absorbance is monitored over a specific time interval. researchgate.net

Kinetic methods can offer advantages over equilibrium-based methods, such as improved selectivity, as they can differentiate between substances that react at different rates. They can also reduce interferences from colored or turbid sample matrices.

A kinetic spectrophotometric method using MBTH has been developed for the determination of captopril in pharmaceutical formulations. researchgate.net The method is based on the oxidative coupling reaction of MBTH with the drug in the presence of ferric chloride, forming a green-yellow colored product. The concentration of captopril is then calculated using calibration equations for the rate data or by using a fixed-time method. researchgate.net Such methods have demonstrated good linearity, sensitivity, accuracy, and precision. researchgate.net

Method Validation and Performance Characteristics in Analytical Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. Methods utilizing MBTH have been extensively validated across various applications, demonstrating strong performance characteristics.

Linearity and Dynamic Range Assessment

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this proportionality is maintained. MBTH-based methods consistently exhibit excellent linearity over practically useful concentration ranges. For example, the HPLC-UV method for glyoxal (B1671930) determination showed a strong linear relationship (R² = 0.999) over the range of 0.002 to 0.020 g·L⁻¹. hep.com.cn Similarly, a spectrophotometric method for determining the reducing sugar ends of chitooligosaccharides using glucose as a standard demonstrated outstanding linearity with a regression coefficient (R²) of 0.9999. nih.gov

| Analyte | Method | Dynamic Range | Regression Coefficient (R²) | Reference |

|---|---|---|---|---|

| Glyoxal | Pre-column Derivatization HPLC-UV | 0.002–0.020 g·L⁻¹ | 0.999 | hep.com.cn |

| Reducing Sugar Ends (as Glucosamine) | Spectrophotometry | Not specified | 0.9999 | nih.gov |

Sensitivity Parameters: Limit of Detection and Limit of Quantitation

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The high molar absorptivity of the MBTH-analyte derivatives leads to very low detection limits. The GC-MS method for aliphatic aldehydes in spirits achieved LODs between 0.2 and 1.2 µg·L⁻¹. nih.gov For the analysis of reducing sugars, the LOD and LOQ were determined to be 2.28 µM and 9.11 µM, respectively. nih.gov

| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| Reducing Sugar Ends | Spectrophotometry | 2.28 µM | 9.11 µM | nih.gov |

| Aliphatic Aldehydes (C5-C11) | GC-MS | 0.2–1.2 µg·L⁻¹ | Not specified | nih.gov |

Accuracy, Precision, and Robustness Studies

Accuracy and Precision: Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). MBTH methods have proven to be both accurate and precise. The HPLC method for glyoxal reported an average recovery of 102% and an RSD of just 0.55%. hep.com.cn The method for reducing sugars showed a mean recovery of 98.0% with a mean RSD of 1.90%. nih.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. While detailed robustness studies are not always published, methods validated according to International Council for Harmonisation (ICH) guidelines, such as the HPLC method for glyoxal, have inherently been tested for robustness. researchgate.net This typically involves evaluating the effect of minor changes in parameters like reaction temperature, pH, mobile phase composition, flow rate, and reagent concentration to ensure the method's performance is not significantly impacted.

| Analyte | Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|

| Glyoxal | HPLC-UV | 102% | 0.55% | hep.com.cn |

| Reducing Sugar Ends | Spectrophotometry | 98.0% | 1.90% | nih.gov |

| Aldehydes in Air | HPLC | Not specified | 2–10% | researchgate.net |

Interference Studies and Selectivity Enhancement

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Interference studies are conducted to assess this capability. The selectivity of MBTH-based methods can be significantly enhanced in several ways.

Chromatographic Separation: In coupled chromatographic methods (HPLC and GC), interfering substances are separated from the analyte before detection. This is a primary advantage of post-column derivatization, where the reaction's specificity is combined with the separation power of HPLC, ensuring that only the target analytes react with MBTH post-separation. researchgate.netacs.org

Selective Detection: In GC-MS, selectivity is dramatically improved by monitoring for the specific mass-to-charge ratio (m/z) of the molecular ion of the MBTH derivative, effectively filtering out signals from co-eluting matrix components. nih.gov

Chemical Modification: In some cases, the assay chemistry itself can be modified to eliminate interferences. For example, in the analysis of aliphatic aldehydes in air, nitrogen dioxide (NO₂) is a known interferent that can cause turbidity. The addition of sulfamic acid to the oxidizing reagent eliminates this interference, leading to a clear solution and more accurate results. osti.gov This modification enhances the selectivity of the method for aldehydes in polluted air samples. osti.gov

Applications of 3 Methyl 2 Benzothiazolone Hydrazone in Analytical Chemistry Research

Quantification of Pharmaceutical Compounds

The simplicity, sensitivity, and cost-effectiveness of methods involving MBTH have led to its widespread application in pharmaceutical analysis for the routine quality control of active ingredients in both bulk and formulated products. actascientific.com

MBTH has been successfully employed for the quantitative analysis of a diverse range of pharmaceutical compounds. The methods are typically based on an oxidative coupling reaction, often using ferric chloride as the oxidizing agent, to produce a colored complex that can be measured spectrophotometrically. actascientific.com

For instance, a simple and sensitive visible spectrophotometric method was developed for the determination of tolterodine tartrate. This method is based on the formation of a blue-colored species when the drug is treated with MBTH in the presence of ferric chloride, with a maximum absorption at 650 nm. The method demonstrated good correlation with Beer's Law in the concentration range of 5-25 µg/ml. semanticscholar.org Similarly, the muscle relaxant metaxalone and the anticoagulant dabigatran etexilate have been quantified using MBTH, forming green-colored chromogens with absorption maxima at 666 nm and 632 nm, respectively. The linearity for these drugs was established in the ranges of 4-20 µg/mL for metaxalone and 1-6 µg/mL for dabigatran etexilate.

The applications of MBTH extend to various classes of drugs, including antidepressants, antivirals, and antibacterials. actascientific.com Spectrophotometric methods have been described for penem antibiotics like imipenem, meropenem, and biapenem, which react with MBTH in the presence of ferric chloride to form a green-colored chromogen. ijert.org Another example is the quantification of irbesartan, where its secondary amine group reacts with MBTH in the presence of ceric ammonium (B1175870) sulphate to yield a blue chromogen with a peak absorbance at 656 nm. This method was found to be linear over a concentration range of 2 to 10 µg/mL.

The determination of darunavir ethanolate, an HIV protease inhibitor, has also been achieved using MBTH. The aromatic amine group of the drug reacts with the reagent in the presence of ferric chloride to form a colored species with a maximum absorbance at 461 nm, obeying linearity in the concentration range of 10-50 µg/ml. researchgate.net A kinetic spectrophotometric method has also been proposed for captopril (B1668294), based on its reaction with MBTH and ferric chloride to form a green-yellow product with an absorbance maximum at 395 nm. semanticscholar.orgresearchgate.net

Table 1: Spectrophotometric Determination of Various Drugs in Bulk and Pharmaceutical Formulations using MBTH

| Drug | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|---|

| Tolterodine Tartrate | Ferric Chloride | 650 | 5-25 |

| Metaxalone | Ferric Chloride | 666 | 4-20 |

| Dabigatran Etexilate | Ferric Chloride | 632 | 1-6 |

| Imipenem | Ferric Chloride | 608 | 20-120 |

| Meropenem | Ferric Chloride | 397 | 40-120 |

| Biapenem | Ferric Chloride | 397 | 40-160 |

| Irbesartan | Ceric Ammonium Sulphate | 656 | 2-10 |

| Darunavir Ethanolate | Ferric Chloride | 461 | 10-50 |

| Captopril | Ferric Chloride | 395 | 0.5-22.5 |

| Mebevrine HCl | Potassium Periodate | 670 | 200-1400 |

| Trimebutine Maleate | Potassium Periodate | 640 | 125-500 |

| Verapamil HCl | Potassium Periodate | 640 | 50-250 |

This table is interactive. Click on the headers to sort the data.

The MBTH method's sensitivity makes it suitable for determining drug concentrations in biological matrices. A colorimetric method was developed for the estimation of the antiretroviral drug raltegravir in human biological fluids. rjptonline.org The method involves an oxidative coupling reaction with MBTH using ferric chloride and hydrochloric acid, producing a bluish-green chromogen with a maximum absorbance at 572 nm. rjptonline.org The linearity for this assay was established in the range of 80-220 µg/mL. rjptonline.org This application highlights the potential of MBTH-based assays for pharmacokinetic and therapeutic drug monitoring studies.

Analysis of Biological and Biochemical Molecules

Beyond pharmaceuticals, MBTH is a crucial reagent for the analysis of various biological and biochemical molecules, particularly those containing aldehyde and amino sugar functionalities.

The reaction of MBTH with aldehydes is one of its most well-established applications. acs.org The method is highly sensitive for the detection and quantification of various aldehydes, including aliphatic, aromatic, and formaldehyde (B43269). acs.orgacs.org The reaction mechanism involves the formation of an azine from the aldehyde and MBTH, followed by the oxidation of excess MBTH to a reactive cation. This cation then couples with the azine to form a intensely colored blue formazan cation. hach.comresearchgate.net

This method has been adapted for the analysis of aliphatic aldehydes in various matrices, including air. osti.gov Modifications to the original procedure, such as the addition of sulfamic acid, have been shown to increase the sensitivity of the method, allowing for the analysis of aldehydes in the parts-per-billion range. osti.gov A thin-layer chromatography method for the resolution and detection of mixtures of aliphatic aldehydes as their MBTH derivatives has also been proposed. nih.gov

The determination of formaldehyde, a known carcinogen, is a particularly important application. nih.gov MBTH-based methods have been developed for measuring formaldehyde in indoor and outdoor air. nih.govresearchgate.net One such method involves active sampling on an MBTH-coated glass fiber filter. The formed hydrazone is desorbed and oxidized with an iron(III) chloride-sulfamic acid solution to form a blue cationic dye that is measured at 628 nm. nih.govresearchgate.net This method has a high collection efficiency of over 90% and a sensitivity of about 3 µg/m³. nih.govresearchgate.net A badge-type diffusive sampler using MBTH has also been evaluated for measuring formaldehyde in indoor air. nih.gov

Table 2: Analysis of Aldehydes using MBTH

| Analyte | Matrix | Method | λmax (nm) | Key Findings |

|---|---|---|---|---|

| Aliphatic Aldehydes | General | Spectrophotometry | 635-670 | Formation of a blue cation; molar absorptivity of ~65,000. |

| Aliphatic Aldehydes | Air | Spectrophotometry | - | Increased sensitivity allows for ppb level detection. |

| Formaldehyde | Air | Active Sampling on Filter | 628 | Recovery of 87-102%; sensitivity of ~3 µg/m³. |

| Formaldehyde | Indoor Air | Diffusive Sampler | - | LOD and LOQ of 9.7 and 13.8 ppb for a 24-h exposure. |

This table is interactive. Click on the headers to sort the data.

MBTH is also utilized for the colorimetric determination of reducing sugars and their derivatives. nih.gov

A highly sensitive and specific method for the determination of hexosamines using MBTH and ferric chloride has been established. jst.go.jp This procedure is carried out in a mildly acidic aqueous solution at room temperature. jst.go.jp The method has been successfully applied to estimate the hexosamine content in glycosaminoglycans like chondroitin sulfates and hyaluronic acid, with results showing good agreement with those obtained by other methods. jst.go.jp

An improved MBTH method has been developed and validated for the quantitative determination of reducing sugar ends in chitooligosaccharides, which are derived from chitin and chitosan. nih.gov This colorimetric assay, measured at 590 nm, demonstrates high accuracy and precision, with a detection limit of 2.28 µM and a quantification limit of 9.11 µM. nih.gov The method shows a strong linear relationship for glucosamine (R² = 0.9999) and is useful for monitoring the hydrolysis of chitosan and determining chitosanase activity. nih.gov

Table 3: Quantification of Hexosamines and Reducing Sugar Ends using MBTH

| Analyte | Method | λmax (nm) | Linearity (Glucosamine) | Detection Limit (Glucosamine) |

|---|---|---|---|---|

| Hexosamines (in Glycosaminoglycans) | Spectrophotometry | - | - | - |

| Reducing Sugar Ends (in Chitooligosaccharides) | Colorimetric Assay | 590 | R² = 0.9999 | 2.28 µM |

This table is interactive. Click on the headers to sort the data.

Quantification of Carbohydrates and Amino Sugars

Reducing Sugars and Total Carbohydrates in Biomass

The 3-Methyl-2-benzothiazolone hydrazone (MBTH) method provides a robust and high-throughput approach for quantifying carbohydrates, particularly in complex biological samples like microalgae. nih.gov This spectrophotometric technique is presented as a favorable alternative to the traditional phenol-sulfuric acid method, which can be hampered by interference from other biochemical components in algal biomass and shows variable responses to different monosaccharides. nih.gov

A key advantage of the MBTH method is its ability to accurately quantify carbohydrates in the hydrolysate following acid hydrolysis of biomass without a neutralization step. nih.gov The method demonstrates consistent and sensitive measurement of monosaccharides specific to algae, with a detection limit as low as 5 μg mL⁻¹. nih.gov The reaction targets the free aldehyde group of the monosaccharides, and notably, it has been shown to give a nearly equal response to various aldehyde sugars in a solution. nrel.gov This consistency allows it to match the quantification accuracy of more complex methods like high-performance liquid chromatography (HPLC) for intricate monosaccharide mixtures. nrel.gov

The procedure is often used alongside other compositional analysis techniques to determine the complete summative mass closure for algal biomass samples. nrel.gov

| Feature | MBTH Method | Phenol-Sulfuric Acid Method |

|---|---|---|

| Principle | Complexes with the free aldehyde group of monosaccharides. nrel.gov | General reaction with carbohydrates in strong acid. |

| Interference | Minimal interference from other components in acidic hydrolyzate. nih.gov | Strongly affected by other algal biochemical components. nih.gov |

| Monosaccharide Response | Consistent and nearly equal response for different aldehyde sugars. nih.govnrel.gov | Highly variable response. nih.gov |

| Sample Preparation | No neutralization of acid hydrolyzate required. nih.gov | Neutralization may be necessary. |

| Sensitivity | Sensitive quantitation down to 5 μg mL⁻¹. nih.gov | Variable sensitivity depending on the carbohydrate. |

Estimation of Phenolic Compounds

This compound is a significant reagent for the spectrophotometric determination of total phenolic compounds in various samples, including beverages and environmental waters. rsc.orgrsc.org The methodology is founded on the oxidative coupling reaction between MBTH and phenolic compounds, which occurs in an acidic medium and is facilitated by an oxidizing agent like ferric chloride (Fe(III)) or ceric ammonium sulfate (B86663), to produce a colored product. rsc.orgepa.govsynectics.net

The reaction typically involves the coupling of the reagent at the para-position of the phenol (B47542). epa.govsynectics.net If this position is occupied, the reaction can still proceed at a free ortho-position. epa.govsynectics.net The resulting colored complexes exhibit maximum absorbance across a range of wavelengths, generally between 460 nm and 595 nm, with specific absorbances around 490-520 nm for phenol and many phenolic mixtures. epa.govsynectics.net

Research comparing the MBTH method to the well-established Folin-Ciocalteu (FC) method for analyzing 17 different phenolic compounds in beverage samples (wines, coffees, and teas) found a strong linear correlation (r = 0.9665) between the two methods. rsc.orgrsc.org It has also been noted that for many drugs, the reaction with MBTH produces a very stable blue color. slideshare.net However, it is important to recognize that the color response with MBTH is not uniform for all phenolic compounds. epa.govsynectics.net Consequently, when analyzing mixed phenolic wastes, results are often reported as phenol equivalents, representing the minimum concentration of phenolic compounds present. epa.gov

| Parameter | Description | References |

|---|---|---|

| Reaction Principle | Oxidative coupling of MBTH with phenols in an acidic medium. | rsc.orgepa.gov |

| Oxidizing Agent | Ceric ammonium sulfate or Ferric chloride (Fe(III)). | rsc.orgepa.govslideshare.net |

| Reaction Site | Coupling occurs at the para-position of the phenol; if occupied, it reacts at the ortho-position. | epa.govsynectics.net |

| Absorbance Maxima (λmax) | 460-595 nm for various compounds; 490 nm and 520 nm for phenol and most mixtures. | epa.govsynectics.net |

| Correlation with FC Method | High correlation (r = 0.9665) for total phenolic content in beverages. | rsc.orgrsc.org |

| Limitation | Color response varies between different phenolic compounds. | epa.govsynectics.net |

Analysis of Pyridoxal and Pyridoxal 5'-Phosphate

A spectrophotometric method utilizing this compound hydrochloride has been developed for the quantitative analysis of pyridoxal and pyridoxal 5'-phosphate, two active forms of vitamin B6. nih.govportlandpress.com The method allows for the selective determination of each compound, even when both are present in the same sample. nih.govportlandpress.com

The reaction involves the formation of azine derivatives when MBTH reacts with pyridoxal and pyridoxal 5'-phosphate, each yielding a characteristic absorption spectrum. nih.govportlandpress.com The key to their selective assay lies in the differential optimal conditions for the reaction and the varying solubility of the resulting azine products. nih.gov

The highest extinction value for the pyridoxal-azine derivative is achieved at a pH of approximately 3.4, with a maximum absorbance (λmax) at 430 nm. nih.gov In contrast, the reaction with pyridoxal 5'-phosphate is optimal at a pH of about 8.0, showing a λmax at 380 nm. nih.gov This pH-dependent difference is complemented by solubility characteristics: the pyridoxal azine is only slightly soluble in neutral and alkaline conditions, while the pyridoxal 5'-phosphate azine is substantially insoluble in the acidic pH range. nih.gov This allows for their separation and individual quantification. The method shows minimal interference from α-Oxoglutarate and pyruvate in the assay for pyridoxal. nih.gov

| Analyte | Optimal pH | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Solubility of Azine Product |

|---|---|---|---|---|

| Pyridoxal | ~3.4 | 430 nm | 2.74 × 10⁴ | Slightly soluble in neutral/alkaline pH. nih.gov |

| Pyridoxal 5'-Phosphate | ~8.0 | 380 nm | 2.24 × 10⁴ | Substantially insoluble in acidic pH. nih.gov |

Applications in Clinical Diagnostics (e.g., Triglycerides, Formaldehyde)

In the realm of clinical diagnostics and environmental health, MBTH is an effective reagent for the determination of aliphatic aldehydes, with a notable application being the analysis of formaldehyde. acs.orgnih.gov A sensitive method has been developed for detecting airborne formaldehyde, which is relevant for monitoring exposure in various environments. nih.gov

The method involves active sampling of air through a glass fiber filter coated with this compound hydrochloride. nih.gov Formaldehyde present in the air reacts with the MBTH on the filter to form a stable formaldehyde hydrazone. nih.gov This adduct is then desorbed from the filter using water and subsequently oxidized with an iron(III) chloride-sulfamic acid solution. nih.gov This oxidation step produces a distinct blue cationic dye in an acidic medium, which is quantified by measuring its visible light absorption at 628 nm. nih.gov

The method demonstrates high collection efficiency (over 90%) and good recovery rates (87-102%). nih.gov It is highly sensitive, capable of detecting formaldehyde concentrations as low as approximately 3 micrograms per cubic meter (μg/m³), which corresponds to about 2 parts per billion (ppb) by volume. nih.gov

| Step | Procedure | References |

|---|---|---|

| Sampling | Air is passed through a glass fiber filter coated with MBTH hydrochloride. | nih.gov |

| Reaction | Formaldehyde reacts with MBTH to form a formaldehyde hydrazone adduct on the filter. | nih.gov |

| Desorption | The adduct is desorbed from the filter with water. | nih.gov |

| Color Development | The adduct is oxidized with an iron(III) chloride-sulfamic acid solution to form a blue cationic dye. | nih.gov |

| Quantification | The absorbance of the blue dye is measured spectrophotometrically at 628 nm. | nih.gov |

| Sensitivity | ~3 μg/m³ (~2 ppb v/v). | nih.gov |

Environmental Monitoring and Sample Analysis

This compound is a versatile chromogenic reagent used in various environmental monitoring applications. padmajaexpo.com It is employed in the analysis of drinking water, surface and saline waters, as well as domestic and industrial wastes. epa.govsynectics.netpadmajaexpo.com Its utility extends to the spectrophotometric determination of trace amounts of selenium and cyanide in environmental samples.

Determination of Phenols in Water and Wastewater

The determination of phenols in water and wastewater is a critical aspect of environmental monitoring due to their toxicity and persistence. velp.com The MBTH method is a standardized and widely used spectrophotometric technique for this purpose, applicable to a range of sample types including drinking, surface, and saline waters, as well as domestic and industrial effluents. epa.govsynectics.netnih.gov

The method is based on the coupling of phenols with MBTH in an acidic medium, using ceric ammonium sulfate as an oxidant to form a colored product. epa.govsynectics.net To remove potential interferences, samples often require a preliminary distillation step. epa.govsynectics.net The sensitivity of the method can be adapted based on the expected concentration of phenols. For higher concentrations (50 to 1,000 µg/L), the analysis is performed directly on the aqueous phase. epa.govsynectics.net For trace levels, the sensitivity can be significantly enhanced to measure concentrations as low as 2 µg/L by extracting and concentrating the colored end product into a solvent phase, such as chloroform. epa.govsynectics.net The method has been successfully evaluated and modified to improve its detection limit from 1 mg/L down to 1 µg/L. rsc.org

| Parameter | Specification | References |

|---|---|---|

| Applicable Matrices | Groundwater, drinking, surface, and saline waters; domestic and industrial wastes. | epa.gov |

| Pre-treatment | Preliminary distillation is required for most samples to remove interferences. | epa.govsynectics.net |

| Detection Limit (Aqueous Phase) | 50 to 1,000 µg/L. | epa.gov |

| Detection Limit (with Solvent Extraction) | 2 µg/L. | epa.govsynectics.net |

| Reagents | MBTH solution, Ceric ammonium sulfate solution, Buffer solution. | epa.gov |

| Procedure (Conc. >50 µg/L) | 1. Add MBTH to 100 mL of distillate. 2. Add ceric ammonium sulfate. 3. Add buffer solution. 4. Read absorbance at 520 nm. | epa.gov |

| Procedure (Conc. <50 µg/L) | 1. Use 500 mL of distillate. 2. Add MBTH and ceric ammonium sulfate. 3. Add buffer solution. 4. Extract with chloroform. 5. Read absorbance at 490 nm. | epa.gov |

Measurement of Formaldehyde in Air

This compound (MBTH) is a significant reagent in the analytical chemistry of air quality monitoring, particularly for the quantification of formaldehyde. The MBTH method is a sensitive, colorimetric technique suitable for determining low concentrations of aliphatic aldehydes, and it is especially sensitive for formaldehyde. researchgate.net This method has been widely applied in assessing formaldehyde levels in various environments, including indoor and outdoor air, to ensure regulatory compliance and safeguard public health. nbinno.com

The underlying principle of the MBTH method involves a two-step chemical reaction. Initially, MBTH reacts with formaldehyde in an air sample to form an azine derivative. Subsequently, the excess MBTH is oxidized, typically by an iron (III) chloride-sulfamic acid solution, to a reactive cation. researchgate.net This cation then couples with the previously formed azine to produce a stable blue cationic dye. researchgate.netresearchgate.net The intensity of the blue color, which is directly proportional to the formaldehyde concentration, is measured spectrophotometrically at a wavelength of approximately 628 nm. researchgate.netnih.govacs.org

Active Air Sampling and Analysis

A common approach for measuring airborne formaldehyde using the MBTH method is through active sampling. This technique involves drawing a known volume of air through a collection medium, such as a glass fiber filter, that has been coated with 3-methyl-2-benzothiazolinone hydrazone hydrochloride. researchgate.netnih.gov The formaldehyde in the air reacts with the MBTH on the filter to form the stable formaldehyde-MBTH adduct. researchgate.net

Following sample collection, the adduct is desorbed from the filter using water. researchgate.net An oxidizing solution, typically containing iron(III) chloride and sulfamic acid, is then added to the solution. researchgate.net This initiates the color-forming reaction, resulting in the blue cationic dye. The absorbance of this solution is then measured with a spectrophotometer at 628 nm. researchgate.net The concentration of formaldehyde in the original air sample is determined by comparing the absorbance to a calibration curve prepared with standard formaldehyde solutions.

Research Findings and Method Performance

Research has demonstrated the effectiveness of the MBTH method for the determination of formaldehyde in both indoor and outdoor air samples. researchgate.net Studies have validated its performance, providing key data on its efficiency and sensitivity.

The method has a lower limit of detection of 28 ng/mL of formaldehyde in the resulting solution. tandfonline.com While the MBTH method is highly sensitive to formaldehyde, it is important to note that it can also react with other low molecular weight aliphatic aldehydes, which can lead to interference. researchgate.netnih.govacs.org However, the levels of these other aldehydes in typical air samples are generally much lower than that of formaldehyde, minimizing their impact on the accuracy of the measurement. researchgate.net

The following interactive table summarizes the performance characteristics of the MBTH method for formaldehyde measurement in air based on published research findings.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance | 628 nm | researchgate.net |

| Collection Efficiency | >90% | researchgate.net |

| Recovery Rate | 87-102% | researchgate.netnih.gov |

| Sensitivity | ~3 µg/m³ (~2 ppb v/v) | researchgate.net |

| Lower Limit of Detection | 28 ng/mL (in solution) | tandfonline.com |

| Linear Range | Up to 10 µg/mL (in solution) | tandfonline.com |

Diffusive Sampling Applications

In addition to active sampling, the MBTH method has been adapted for use in badge-type diffusive samplers for monitoring formaldehyde in indoor air. nih.gov This passive sampling approach offers a convenient and cost-effective way to obtain time-weighted average concentrations of formaldehyde. Research on these diffusive samplers has shown good precision and accuracy for measuring formaldehyde in indoor environments. nih.gov For a 24-hour exposure, the limits of detection and quantification have been reported as 9.7 ppb and 13.8 ppb, respectively. nih.gov

3 Methyl 2 Benzothiazolone Hydrazone in Enzyme Activity Assays and Inhibition Studies

Spectrophotometric Assays for Oxidoreductase Enzymes

MBTH-based assays are valued for their sensitivity and applicability to a range of enzymes that produce reactive species like quinones or aldehydes. These methods are typically continuous, allowing for the real-time monitoring of enzyme kinetics.

Tyrosinase, a key enzyme in melanin synthesis and enzymatic browning, exhibits both monophenolase and diphenolase (dopa oxidase) activity. MBTH is instrumental in measuring both functions. The assay is based on the reaction of MBTH with the enzymatically generated o-quinones.

In a typical assay, tyrosinase catalyzes the oxidation of a phenolic substrate (like L-dopa) to dopaquinone. This highly reactive quinone is then trapped by MBTH, forming a pink to reddish-colored adduct with a sharp absorbance maximum around 505 nm. nih.gov This method is notably more sensitive than the conventional dopachrome assay. nih.gov A stopped-assay protocol can also be employed, where the reaction is halted by the addition of perchloric acid, which stabilizes the colored product, allowing for rapid screening of numerous samples. nih.gov This method is sensitive enough to detect the formation of as little as 350 picomoles of product. nih.gov The reaction is applicable for localizing both monophenolase and diphenolase activities in electrophoresis gels.

MBTH is frequently used in combination with other coupling agents, such as 3-(dimethylamino)benzoic acid (DMAB), for the sensitive detection of peroxidase and laccase activity. nih.gov The principle involves the oxidative coupling of MBTH and DMAB.

For peroxidases, the enzyme catalyzes the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). In the MBTH/DMAB assay, peroxidase activity leads to the formation of an electrophilic intermediate of MBTH, which then couples with DMAB to produce a stable, deep purple-blue indamine dye with an absorbance maximum at 590 nm. nih.gov This method is highly sensitive due to the high extinction coefficient of the resulting dye. mdpi.com A similar principle is applied using N-(1-Naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NEDA) as the co-substrate, which forms an intense blue product with an absorbance maximum at 620 nm.

Laccases can also be assayed using the MBTH-DMAB system, but in the absence of H₂O₂. Laccase directly oxidizes MBTH, which then couples with DMAB. nih.gov This allows for the sequential determination of laccase and peroxidase activity in the same sample; laccase activity is measured first, and then H₂O₂ is added to initiate the peroxidase reaction. nih.gov

| Enzyme | Co-substrate | Final Product | λmax (nm) | Molar Extinction Coefficient (ε) M⁻¹cm⁻¹ |

| Peroxidase | DMAB | Indamine Dye | 590 | 53,000 |

| Peroxidase | NEDA | Blue Colored Product | 620 | Not specified |

| Laccase | DMAB | Indamine Dye | 590 | 43,600 |

A continuous spectrophotometric method utilizing MBTH has been developed for the quantitative determination of aldehyde oxidase (AO) activity. nih.govdntb.gov.ua This assay uses a substrate like dopamine, which is oxidized by AO to an o-quinone. nih.govdntb.gov.ua Subsequently, the o-quinone reacts with MBTH in a coupling reaction to form an intensely colored product with a maximum absorbance in the visible region (around 510 nm). nih.govdntb.gov.ua The high molar absorptivity of the MBTH-quinone adduct makes this method more sensitive than other continuous assays for AO. nih.govdntb.gov.ua This method has been used to determine the kinetic parameters (Km and Vmax) for the oxidation of dopamine by aldehyde oxidase. nih.govdntb.gov.ua

MBTH is particularly valuable for studying the monophenolase activity of tyrosinase, which is often characterized by a significant lag period. A continuous spectrophotometric method has been described that is based on the coupling reaction between MBTH and the quinone products formed from the oxidation of monophenols (e.g., phenol (B47542), tyramine). nih.gov The presence of MBTH in the reaction medium serves to trap the o-quinone as it is formed, which has the effect of decreasing the characteristic lag time. nih.gov This allows for a more accurate determination of the initial reaction velocity. The resulting adducts have high molar absorptivity coefficients at wavelengths between 500-505 nm, enhancing the sensitivity of the assay. nih.gov The stoichiometry and kinetics of the chemical reaction between MBTH and the o-quinone have been characterized to ensure the reliability of this enzymatic assay. nih.gov

| Substrate | λmax of MBTH-adduct (nm) | Molar Absorptivity (ε) of Adduct (M⁻¹cm⁻¹) |

| Phenol | 500 | 29,000 |

| Tyramine | 505 | 33,000 |

MBTH can be used for the indirect determination of chitinase activity. Chitinase hydrolyzes chitin into smaller chitooligosaccharides and N-acetylglucosamine, which have reducing ends. An improved MBTH-based colorimetric assay has been developed and validated for the precise quantification of these reducing sugar ends. nih.gov The principle involves the deamination of the glucosamine residues in the enzymatic products by nitrous acid, which converts them into aldehydes. These aldehydes are then determined colorimetrically with MBTH, which forms a colored formazan dye. scispace.com The method is highly accurate and sensitive, with a detection limit of 2.28 μM and a quantification limit of 9.11 μM for reducing sugar ends. nih.gov This assay is useful for monitoring the hydrolysis of chitooligosaccharides and, by extension, the activity of chitinase or chitosanase. nih.gov

Role of 3-Methyl-2-benzothiazolone Hydrazone in Trapping Reactive Intermediates

A key feature of MBTH in the aforementioned enzyme assays is its function as a trapping agent for highly reactive and often unstable enzymatic products. By rapidly reacting with these intermediates, MBTH converts them into stable, colored compounds that are easily quantified.

In the context of tyrosinase and aldehyde oxidase assays, the primary reactive intermediates are o-quinones. mdpi.comnih.gov These quinones are electrophilic and readily undergo polymerization or react with other nucleophiles in the solution. MBTH acts as a potent nucleophile that efficiently traps the o-quinone, preventing these secondary reactions and the formation of insoluble melanin polymers. nih.gov This trapping results in a stoichiometric adduct with a distinct and stable color, ensuring that the measured absorbance is directly proportional to the amount of enzyme-generated quinone.

In peroxidase and laccase assays that use co-substrates like DMAB, the mechanism is slightly different but still relies on the reactive nature of an MBTH-derived intermediate. The enzyme first oxidizes MBTH, which loses two electrons and a proton to form a reactive electrophilic intermediate, described as an MBTH radical cation. nih.govresearchgate.net This intermediate is the species that is "trapped." It is highly reactive and will readily undergo a second electrophilic substitution reaction with the co-substrate (e.g., DMAB) to form the final stable, colored indamine dye. nih.gov Without the presence of the co-substrate to trap this MBTH intermediate, a colored product would not be formed. nih.gov

o-Quinone Trapping Mechanisms

This compound (MBTH) is a valuable reagent in enzyme assays, primarily due to its ability to trap o-quinones, which are often the immediate products of enzymatic oxidation of phenolic substrates. nih.govnih.gov The trapping mechanism involves a chemical coupling reaction between MBTH and the o-quinone. nih.gov This reaction forms a colored adduct, allowing for the spectrophotometric quantification of the enzyme's activity. nih.govnih.gov

The process is initiated when an enzyme, such as tyrosinase or laccase, catalyzes the oxidation of a monophenol or an o-diphenol substrate into a highly reactive o-quinone. nih.govresearchgate.net In the absence of a trapping agent, these quinones can undergo further non-enzymatic reactions, including polymerization (e.g., to form melanin) or reaction with other nucleophiles. nih.gov However, when MBTH is present in the reaction medium, it acts as a nucleophile and rapidly couples with the electrophilic o-quinone. nih.gov

This coupling reaction results in the formation of a stable, colored product, typically a pink or purple azo dye. nih.govnih.gov The intensity of the color produced is directly proportional to the amount of o-quinone formed, and thus to the activity of the enzyme. The resulting adducts have sharp absorbance maxima, making them easy to measure spectrophotometrically. nih.gov For example, the adduct formed between MBTH and dopaquinone (the product of L-dopa oxidation by tyrosinase) exhibits a strong absorbance at approximately 505 nm. nih.govnih.gov The high molar absorptivity coefficients of these adducts contribute to the high sensitivity of MBTH-based assays. nih.gov

The stoichiometry of the reaction has been determined, confirming the coupling mechanism. nih.gov The presence of MBTH can also reduce the characteristic lag period observed in the monophenolase activity of tyrosinase, further enhancing its utility in continuous assays. nih.gov

| Enzyme | Substrate | Quinone Product | Adduct Color | Maximum Absorbance (λmax) |

|---|---|---|---|---|

| Tyrosinase | L-DOPA | Dopaquinone | Pink | 505 nm nih.gov |

| Tyrosinase | Phenol | o-Benzoquinone | Not specified | 500-505 nm nih.gov |

| Tyrosinase | Tyramine | Dopaminequinone | Not specified | 500-505 nm nih.gov |

| Laccase/Peroxidase | 3-dimethylamino benzoic acid (DMAB) | Oxidized DMAB | Deep Purple | 590 nm nih.gov |

High-Throughput Screening Methodologies for Enzyme Inhibitors

The reaction of this compound (MBTH) with enzymatically generated quinones provides a robust basis for high-throughput screening (HTS) of enzyme inhibitors. nih.govwindows.netsigmaaldrich.cn HTS assays are essential tools in drug discovery for rapidly evaluating large libraries of chemical compounds for their ability to modulate the activity of a specific biological target, such as an enzyme. nih.govresearchgate.net MBTH-based colorimetric assays are particularly well-suited for this purpose due to their simplicity, sensitivity, and adaptability to microplate formats (e.g., 96-well or 384-well plates). nih.govwindows.netsigmaaldrich.cn